(1S,2S)-2-fluorocyclopropan-1-amine hydrochloride
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Overview
Description
(1S,2S)-2-fluorocyclopropan-1-amine hydrochloride: is a synthetic organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a fluorine atom and an amine group attached to a cyclopropane ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst.
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the fluorinated cyclopropane.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, alkoxide, thiolate ions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amine oxidases.
Medicine:
Drug Development: It serves as a building block in the development of novel therapeutic agents, especially those targeting neurological and psychiatric disorders.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The amine group plays a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
- (1S,2S)-2-methylcyclopropan-1-amine hydrochloride
- (1S,2S)-2-chlorocyclopropan-1-amine hydrochloride
- (1S,2S)-2-bromocyclopropan-1-amine hydrochloride
Uniqueness:
- Fluorine Atom: The presence of the fluorine atom in (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets compared to its non-fluorinated analogs.
- Biological Activity: The compound exhibits distinct biological activities due to the fluorine atom’s influence on its interaction with enzymes and receptors, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
(1S,2S)-2-fluorocyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-GVOALSEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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